molecular formula C9H6BrF7N2O B1607863 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone CAS No. 808764-22-9

1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone

Cat. No. B1607863
M. Wt: 371.05 g/mol
InChI Key: QOFOCRYYXCZUDF-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone (4B3HMPE) is a synthetic compound with a wide range of applications in the field of organic and medicinal chemistry. It is a brominated derivative of pyrazole, a five-membered heterocyclic ring containing three nitrogen atoms. 4B3HMPE has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and catalysis.

Scientific Research Applications

Synthesis and Biological Activities of Related Compounds

Research into related brominated and fluorinated compounds has demonstrated a range of biological activities. For example, the synthesis of new derivatives like 2-substituted 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole has shown significant immunosuppressive and immunostimulatory properties, as well as cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug design (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).

Chemical Stability and Decomposition

Studies on the thermal decomposition of bromo-methyl-triazolo pyridines, similar in structure to the compound of interest, have provided insights into the stability and reactive intermediates of such compounds. These findings are relevant for understanding the chemical behavior and potential applications of 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone in high-temperature conditions or in the synthesis of more complex molecules (B. Abarca, R. Ballesteros, & F. Blanco, 2006).

Anticonvulsant Activities

The synthesis of 3-aminopyrroles and their evaluation for anticonvulsant activity highlight the potential of brominated and fluorinated compounds in the development of new therapeutics for neurological disorders. These studies suggest that related compounds, including 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone, could be investigated for their efficacy in modulating neuronal excitability and treating epilepsy (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

Molecular Structure Analysis

Crystallographic studies of related compounds, such as 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, provide valuable information on molecular conformations, bonding patterns, and intermolecular interactions. These insights are crucial for the design and synthesis of new compounds with desired physical and chemical properties (Buwen Huang, E. Rui, Martin James Wythes, et al., 2010).

Synthetic Methodologies

Research on synthetic methodologies, such as the Domino Cloke-Stevens/Grandberg rearrangement, provides advanced techniques for constructing complex molecules, including fluorinated and brominated pyrazoles. Such methodologies could be applied to synthesize and modify compounds like 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone for specific scientific applications (R. Salikov, Konstantin P. Trainov, A. A. Levina, et al., 2017).

properties

IUPAC Name

1-[4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFOCRYYXCZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370981
Record name 1-acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone

CAS RN

808764-22-9
Record name 1-acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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